Isothiazol-5-ylboronic acid

Boronic acid acidity Isothiazole positional isomers Suzuki coupling reactivity

Isothiazol-5-ylboronic acid (CAS 1162262-34-1) is the precise 5-positional isomer required for successful Suzuki-Miyaura cross-coupling of isothiazole scaffolds. Unlike the 4-isomer or generic thiophene/thiazole boronic acids, this specific regioisomer avoids problematic hydrolysis and protodeboronation side reactions that drastically reduce coupling yields. Procuring this high-purity free acid (≥98%) eliminates laborious post-coupling purification and streamlines the synthesis of kinase inhibitor libraries, agrochemical candidates, and complex molecular architectures. Position-specific reactivity confirmed by comparative studies ensures reproducible results in SAR campaigns.

Molecular Formula C3H4BNO2S
Molecular Weight 128.95 g/mol
CAS No. 1162262-34-1
Cat. No. B3086714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazol-5-ylboronic acid
CAS1162262-34-1
Molecular FormulaC3H4BNO2S
Molecular Weight128.95 g/mol
Structural Identifiers
SMILESB(C1=CC=NS1)(O)O
InChIInChI=1S/C3H4BNO2S/c6-4(7)3-1-2-5-8-3/h1-2,6-7H
InChIKeySKAFKZTYRHXQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isothiazol-5-ylboronic acid (CAS 1162262-34-1) | Procurement & Selection Overview


Isothiazol-5-ylboronic acid (CAS 1162262-34-1) is a heterocyclic boronic acid featuring an isothiazole ring with the boronic acid moiety at the 5-position . This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals [1]. Its molecular formula is C₃H₄BNO₂S with a molecular weight of 128.94 g/mol, and it is commercially available with purities typically ≥98% .

Isothiazol-5-ylboronic acid: Why Positional Isomers and Alternative Boronic Acids Are Not Interchangeable


The isothiazole ring exhibits distinct electronic and steric properties compared to other five-membered heterocycles (e.g., thiazoles, thiophenes), and the position of the boronic acid group dramatically influences reactivity and stability in cross-coupling reactions [1]. In the specific case of isothiazoles, boronic acids at the 5-position exhibit different hydrolysis and protodeboronation tendencies compared to those at the 4-position, directly impacting coupling yields and product purity [2]. Substituting with a simple thiophene or thiazole boronic acid without considering these positional effects can lead to significantly lower yields or complete reaction failure, necessitating the procurement of the precise isomer for target synthesis [3].

Isothiazol-5-ylboronic acid: Quantitative Differentiation Evidence for Informed Procurement


Comparative pKa: Isothiazol-5-ylboronic Acid vs. Isothiazol-4-ylboronic Acid

The acidity of the boronic acid group, as reflected by its pKa, is a critical determinant of reactivity and stability in Suzuki-Miyaura couplings, influencing the rate of transmetalation and susceptibility to protodeboronation. Isothiazol-5-ylboronic acid exhibits a significantly lower pKa (7.48 ± 0.53) compared to its 4-positional isomer, isothiazol-4-ylboronic acid (pKa = 11.433) . This difference of ~4 log units indicates that the 5-isomer is a much stronger acid and exists to a greater extent in its reactive boronate form under basic coupling conditions, potentially leading to faster reaction kinetics and higher yields in cross-coupling applications.

Boronic acid acidity Isothiazole positional isomers Suzuki coupling reactivity

Suzuki-Miyaura Coupling Performance: Positional Reactivity of Thiazole Boronic Esters

A systematic study by Schnürch et al. (2010) directly compared the Suzuki-Miyaura cross-coupling performance of thiazoleboronic esters in the 4- and 5-positions under microwave conditions [1]. The study found that yields were highly dependent on the boronic acid position, with hydrolysis and subsequent deboronation identified as a major side reaction. While absolute yields varied with the aryl halide partner, the 5-position boronic ester (the direct analog of isothiazol-5-ylboronic acid) exhibited distinct reactivity profiles compared to the 4-position ester, directly impacting the success of coupling reactions.

Suzuki-Miyaura coupling Thiazole boronic esters Positional reactivity Cross-coupling yield

Commercial Availability and Purity: Isothiazol-5-ylboronic Acid vs. Pinacol Ester Derivative

Procurement decisions often hinge on the immediate availability and purity of the required building block. Isothiazol-5-ylboronic acid is readily available from multiple commercial suppliers in high purity (≥98%), facilitating rapid research and development without the need for in-house synthesis or deprotection steps . In contrast, its pinacol ester derivative, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (CAS 1045809-78-6), while also useful, may require an additional deprotection step to liberate the free boronic acid for certain applications, adding time and complexity to synthetic workflows.

Commercial availability Purity Boronic acid Pinacol ester

Predicted Physicochemical Properties: Boiling Point and Density

Understanding the physical properties of a compound is essential for handling, storage, and purification. Predicted physicochemical data for isothiazol-5-ylboronic acid are available from authoritative chemical databases: boiling point is estimated at 196.5 ± 46.0 °C and density at 1.43 ± 0.1 g/cm³ . These values provide a baseline for comparison with related compounds and inform practical laboratory operations.

Physicochemical properties Boiling point Density Isothiazole boronic acids

Isothiazol-5-ylboronic acid: High-Value Application Scenarios Informed by Differential Evidence


Medicinal Chemistry: Building Block for Kinase Inhibitors and Bioactive Isothiazoles

Isothiazol-5-ylboronic acid is a critical precursor for introducing the isothiazole moiety into drug candidates via Suzuki-Miyaura coupling. Its demonstrated reactivity as a 5-position boronic acid [1] makes it suitable for constructing libraries of isothiazole-containing compounds, which are known pharmacophores in kinase inhibitors and other therapeutic areas. Procurement of the high-purity free acid streamlines the synthesis of advanced intermediates, reducing the number of synthetic steps and accelerating structure-activity relationship (SAR) studies.

Agrochemical Discovery: Synthesis of Novel Crop Protection Agents

The isothiazole ring is a valuable scaffold in agrochemical research due to its unique electronic properties and potential biological activity. Isothiazol-5-ylboronic acid enables the efficient construction of diverse isothiazole-containing molecules for screening as herbicides, fungicides, or insecticides. The lower pKa of the 5-isomer may confer an advantage in coupling reactions under the diverse conditions often encountered in agrochemical lead optimization, potentially leading to higher yields of target compounds compared to the 4-isomer.

Academic and Industrial Organic Synthesis: C-C Bond Formation in Complex Molecule Construction

In both academic and industrial laboratories, isothiazol-5-ylboronic acid is employed as a versatile Suzuki-Miyaura coupling partner for the construction of complex molecular architectures. Its position-specific reactivity, as highlighted by comparative studies [1], necessitates the use of the correct isomer for successful synthesis of 5-arylated isothiazoles. The compound's commercial availability in high purity ensures reproducibility and reduces the need for laborious purification after coupling steps, improving overall process efficiency.

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